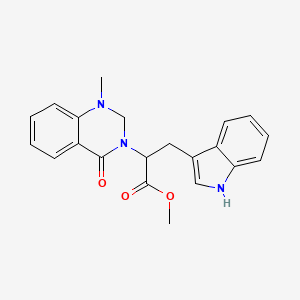
8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by acetylation and hydroxylation reactions to introduce the necessary functional groups .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted tetracene compounds with different functional groups .
Scientific Research Applications
8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: As an intermediate in the synthesis of daunorubicin, it plays a crucial role in the development of chemotherapeutic agents.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione involves its interaction with cellular components. In the context of its role as a precursor to daunorubicin, the compound contributes to the inhibition of DNA synthesis in cancer cells by intercalating into the DNA strands and disrupting the replication process. This leads to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Doxorubicinone: Another tetracene derivative with similar chemical properties and applications.
Adriamycinone: A compound closely related to daunorubicinone, used in the synthesis of doxorubicin.
Idarubicinone: A derivative used in the synthesis of idarubicin, another chemotherapeutic agent.
Uniqueness
8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione is unique due to its specific functional groups that make it an essential intermediate in the synthesis of daunorubicin. Its acetyl and hydroxyl groups play a crucial role in the biological activity of the final chemotherapeutic product .
Properties
CAS No. |
83344-26-7 |
|---|---|
Molecular Formula |
C20H16O5 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
8-acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione |
InChI |
InChI=1S/C20H16O5/c1-9(21)10-5-6-12-11(7-10)8-14-17(19(12)24)20(25)16-13(18(14)23)3-2-4-15(16)22/h2-4,8,10,22,24H,5-7H2,1H3 |
InChI Key |
NYDFGMXECRSLQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2=C(C3=C(C=C2C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


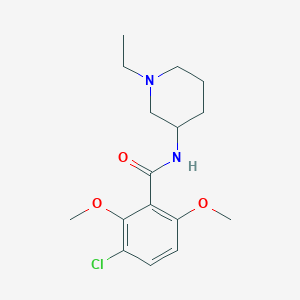
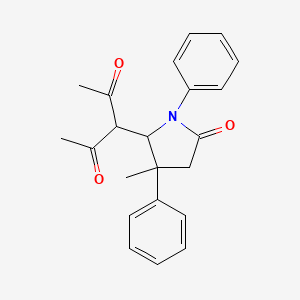
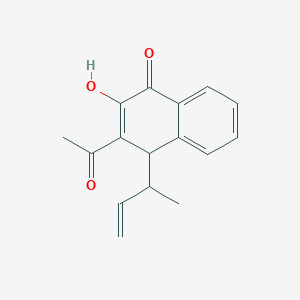
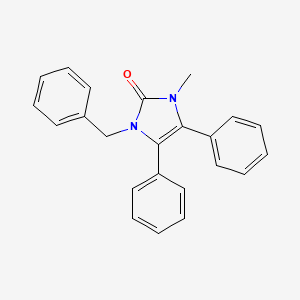
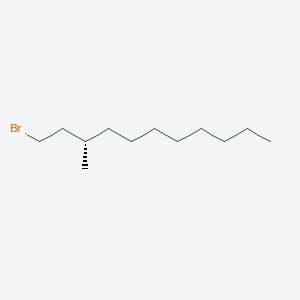


![5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole](/img/structure/B14404988.png)
![2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid](/img/structure/B14404989.png)
![L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]-](/img/structure/B14404991.png)
![5,5-Dimethyl-1-[(oxiran-2-yl)methyl]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B14404992.png)
![2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404999.png)
